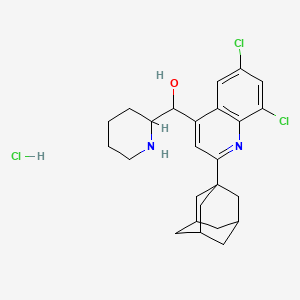![molecular formula C26H21F2N5O2S B609718 N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide CAS No. 1430723-35-5](/img/structure/B609718.png)
N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide
概要
説明
ODM-203 is a dual inhibitor of VEGFR and FGFR (IC50s = 5-26 and 6-35 nM for VEGFR1-3 and FGFR1-4, respectively). It is selective for VEGFR1-3 and FGFR1-4 over a panel of 308 kinases at 1 µM, but does inhibit the receptor tyrosine kinases PDGFRα, PDGFRβ, and DDR1 (IC50s = 35, 169, and 6 nM, respectively), as well as MAP4K4, MINK1, RET, SIK2, YES1, and Tie2 (IC50s = 49, 41, 8, 23, 152, and 174 nM, respectively). ODM-203 inhibits FGFR-dependent proliferation in H1581 lung, SNU-16 stomach, and RT4 bladder cancer cells (IC50s = 104, 132, and 192 nM, respectively) and VEGF-induced tube formation by human umbilical vein endothelial cells (HUVECs; IC50 = 33 nM). In vivo, ODM-203 (20 and 40 mg/kg) decreases tumor volume in an RT4 mouse xenograft model. It also reduces tumor growth and intratumor phosphorylation of FGFR in a SNU-16 mouse xenograft model when administered at a dose of 30 mg/kg.
ODM-203 is an orally available inhibitor of the human vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs), with potential antiangiogenic and antineoplastic activities. VEGFR/FGFR inhibitor ODM-203 inhibits both VEGFRs and FGFRs, which may result in the inhibition of VEGFR- and FGFR-mediated signaling. This leads to an inhibition of angiogenesis and cell proliferation in tumor cells overexpressing VEGFR and/or FGFR. Both VEGFRs and FGFRs belong to the superfamily of receptor tyrosine kinases and are upregulated in various tumor cell types.
科学的研究の応用
Inhibition of FGFR and VEGFR
ODM-203 is a novel, selective, and equipotent inhibitor of the FGFR and VEGFR families . It inhibits FGFR and VEGFR family kinases selectively and with equal potency in the low nanomolar range (IC 50 6–35 nmol/L) in biochemical assays .
Antitumor Activity
ODM-203 shows strong antitumor activity in both FGFR-dependent xenograft models and in an angiogenic xenograft model at similar well-tolerated doses . It also inhibits metastatic tumor growth in a highly angiogenesis-dependent kidney capsule syngenic model .
Immune Modulation
Potent antitumor activity in the subcutaneous syngenic model correlated well with immune modulation in the tumor microenvironment as indicated by marked decrease in the expression of immune check points PD-1 and PD-L1 on CD8 T cells and NK cells, and increased activation of CD8 T cells .
Inhibition of Cell Proliferation
ODM-203 suppresses cell proliferation and FGFR, FGFR substrate 2 and extracellular signal-regulated kinase phosphorylation in cell lines with increased FGFR activity .
Treatment of Advanced or Metastatic Solid Tumors
ODM-203 is being evaluated for its safety, tolerability, and preliminary antitumor activity in patients with advanced or metastatic solid tumors .
Optimal Dosing and Safety Evaluation
A phase I/IIa trial has been conducted to evaluate the optimal dosing and safety of ODM-203 in patients with advanced or metastatic solid tumors .
作用機序
Target of Action
ODM-203 is a selective and equipotent inhibitor of the Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs) . These receptors are tyrosine kinases that play crucial roles in various physiological processes, including embryonic development, tissue repair, angiogenesis, bone development, and regulation of phosphate homeostasis .
Mode of Action
ODM-203 inhibits FGFR and VEGFR family kinases selectively and with equal potency in the low nanomolar range . The binding of FGF to FGFR leads to receptor dimerization and subsequent activation of downstream signaling pathways . ODM-203 suppresses this signaling, thereby inhibiting the proliferation of FGFR-dependent cell lines .
Biochemical Pathways
Alterations in the gene encoding for FGFR and upregulation of VEGFR are often found in cancer, correlating with disease progression and unfavorable survival . FGFR and VEGFR signaling synergistically promote tumor angiogenesis . ODM-203’s inhibition of these receptors disrupts these pathways, thereby suppressing tumor growth and angiogenesis .
Pharmacokinetics
, it has been shown to exhibit strong antitumor activity in both FGFR-dependent xenograft models and in an angiogenic xenograft model at similar well-tolerated doses. This suggests that ODM-203 has favorable bioavailability and distribution characteristics.
Result of Action
ODM-203 shows strong antitumor activity in both FGFR-dependent and angiogenic xenograft models . It also inhibits metastatic tumor growth in a highly angiogenesis-dependent kidney capsule syngenic model . Interestingly, potent antitumor activity in the subcutaneous syngenic model correlated well with immune modulation in the tumor microenvironment, as indicated by a marked decrease in the expression of immune checkpoints PD-1 and PD-L1 on CD8 T cells and NK cells, and increased activation of CD8 T cells .
Action Environment
The environment in which ODM-203 operates is primarily the tumor microenvironment. The compound’s antitumor activity and efficacy are influenced by factors within this environment, such as the presence of FGFR and VEGFR, the state of angiogenesis, and the immune landscape
特性
IUPAC Name |
N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2N5O2S/c1-32-14-18(13-30-32)16-2-7-26-25(10-16)29-15-33(26)21-9-17(23-6-3-19(27)11-24(23)28)8-20(12-21)31-36(34,35)22-4-5-22/h2-3,6-15,22,31H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFCBQXPTQSTCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(C=C2)N(C=N3)C4=CC(=CC(=C4)NS(=O)(=O)C5CC5)C6=C(C=C(C=C6)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide | |
CAS RN |
1430723-35-5 | |
| Record name | ODM-203 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1430723355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ODM-203 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16843 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ODM-203 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7HJ4D4CRT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

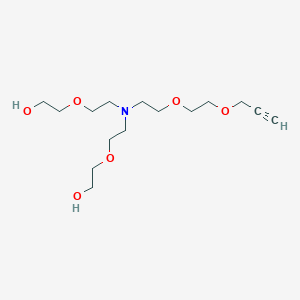
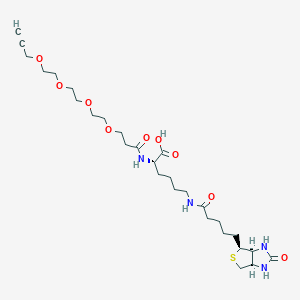
![1-(4-fluorophenyl)-N-[3-fluoro-4-[(3-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]-2,3-dimethyl-5-oxopyrazole-4-carboxamide](/img/structure/B609640.png)




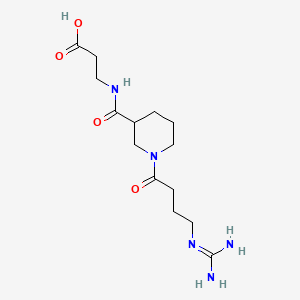
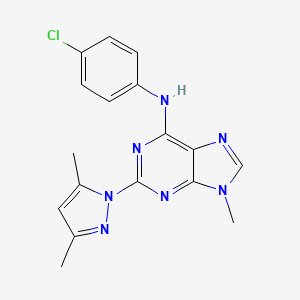
![8-Azabicyclo(3.2.1]octane, 3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-, (1R,2R,3S,5S)-](/img/structure/B609651.png)

